

2-cyclohexylbenzoic acid physical properties

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Compound of Interest

Compound Name: 2-cyclohexylbenzoic Acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-Cyclohexylbenzoic Acid**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-cyclohexylbenzoic acid** (CAS No: 97023-48-8).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, structure, solubility, thermal properties, and acidity. It further outlines detailed, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices. By integrating data with practical, self-validating workflows, this guide serves as an authoritative resource for the application of **2-cyclohexylbenzoic acid** in pharmaceutical and synthetic chemistry contexts.

Chemical Identity and Structure

2-Cyclohexylbenzoic acid is an aromatic carboxylic acid characterized by a cyclohexyl group substituted at the ortho-position of the benzoic acid ring. This substitution pattern imparts specific steric and electronic properties that influence its physical behavior and reactivity. Its role as a pharmaceutical intermediate and a building block in organic synthesis makes a thorough understanding of its properties essential for predictable outcomes in research and development.[\[5\]](#)

Table 1: Chemical Identifiers for **2-Cyclohexylbenzoic Acid**

| Identifier | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 97023-48-8 | [1] [2] [3] [4] |
| Molecular Formula | C ₁₃ H ₁₆ O ₂ | [1] [2] [3] [5] |
| Molecular Weight | 204.27 g/mol | [2] [3] [5] |
| IUPAC Name | 2-cyclohexylbenzoic acid | [1] [3] |
| SMILES | OC(=O)C1=CC=CC=C1C1CC CCC1 | [1] [2] |
| InChI Key | ZKTFZNPTAJIXMK- UHFFFAOYSA-N | [1] [3] |

Core Physicochemical Properties

The physical properties of **2-cyclohexylbenzoic acid** dictate its behavior in various experimental settings, from reaction conditions to formulation and purification.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |
|---------------|---|--|--------------|
| Appearance | White to off-white crystalline solid or powder | | [1][5] |
| Melting Point | 101.5–153 °C | Reported values vary significantly, indicating potential polymorphism or purity differences. Experimental verification is critical. | [1][3][5][6] |
| Boiling Point | 332.4 °C at 760 mmHg | This is a calculated or estimated value; thermal decomposition may occur at this temperature. | [6] |
| Density | 1.115 - 1.14 g/cm ³ | | [5][6] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, DMSO, chloroform | Qualitative assessment. The carboxylic acid moiety provides slight aqueous solubility, while the bicyclic structure enhances solubility in organic solvents. | [5] |
| pKa | ~3.9 (Estimated) | No experimental value was found. This estimate is based on the ortho-substituted effect seen in similar compounds like 2-methylbenzoic acid | |

(pKa ~3.91), which is a stronger acid than benzoic acid (pKa ~4.20).^[7]

Flash Point

156.8 °C

[6]

Melting Point: A Critical Purity Indicator

A notable discrepancy exists in the reported melting point of **2-cyclohexylbenzoic acid**, with ranges cited from 101.5-110.5°C to as high as 151-153°C.^{[1][3][5][6]} This wide variation underscores the critical importance of experimental verification. Such differences can arise from:

- Purity Levels: Impurities invariably depress and broaden the melting point range.
- Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.
- Measurement Technique: Variations in heating rate and apparatus calibration can lead to different observed values.^[8]

For any research application, particularly in drug development where batch-to-batch consistency is paramount, the melting point must be determined on a purified sample using a calibrated apparatus and a slow heating rate (<2 °C/min) to obtain a sharp, reproducible range.^[9]

Solubility Profile: Implications for Application

The solubility of **2-cyclohexylbenzoic acid** is dictated by the interplay between its polar carboxylic acid group and its nonpolar cyclohexyl and benzene rings. It is classified as slightly soluble in water and readily soluble in common organic solvents such as alcohols, DMSO, and chlorinated solvents.^[5] This profile is key for:

- Reaction Chemistry: Selecting appropriate solvents for synthesis and modification. Its solubility in ethers or THF is relevant for reactions involving organometallic reagents.

- Purification: Recrystallization, a primary purification method, relies on differential solubility in a solvent system at varying temperatures.
- Drug Formulation: For pharmaceutical applications, its low aqueous solubility might necessitate formulation strategies like salt formation (by deprotonating the carboxylic acid) to enhance bioavailability.

Acidity and pKa

While a precise experimental pKa for **2-cyclohexylbenzoic acid** is not readily available in the literature, its value can be reasonably estimated. The parent compound, benzoic acid, has a pKa of approximately 4.20.^[7] Alkyl substituents at the ortho position, such as the cyclohexyl group, typically increase the acidity (lower the pKa) due to steric effects. This "ortho effect" forces the carboxylic acid group out of the plane of the benzene ring, which destabilizes the protonated acid form more than the carboxylate conjugate base, thus favoring dissociation. For comparison, 2-methylbenzoic acid has a pKa of 3.91, making it a stronger acid than benzoic acid.^[7] Therefore, the pKa of **2-cyclohexylbenzoic acid** is anticipated to be in the range of 3.8-4.0. Accurate determination via potentiometric titration is essential for pH-dependent solubility studies and salt selection in drug development.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **2-cyclohexylbenzoic acid** requires a suite of spectroscopic techniques. Based on its structure, the following spectral features are expected:

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically between δ 10-13 ppm.
 - Aromatic Protons (-C₆H₄): A series of multiplets between δ 7.2-8.2 ppm. The ortho-substitution pattern will result in a complex splitting pattern for the four protons.
 - Cyclohexyl Protons (-C₆H₁₁): A complex series of overlapping multiplets in the upfield region, approximately δ 1.2-3.5 ppm. The proton on the carbon attached to the benzene ring (methine proton) will be the most downfield of this group.

- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbon (-C=O): A signal in the δ 165-175 ppm range.
 - Aromatic Carbons: Six distinct signals between δ 125-145 ppm. The carbon bearing the carboxyl group and the carbon bearing the cyclohexyl group will be quaternary and may have lower intensities.
 - Cyclohexyl Carbons: Multiple signals in the δ 25-50 ppm range.
- FT-IR (Fourier-Transform Infrared Spectroscopy):
 - O-H Stretch: A very broad band from \sim 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
 - C=O Stretch: A strong, sharp absorption band around 1680-1710 cm^{-1} .
 - C-H Stretches: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic (cyclohexyl) C-H stretches just below 3000 cm^{-1} .
 - C=C Stretches: Aromatic ring stretches in the 1450-1600 cm^{-1} region.
- Mass Spectrometry (MS):
 - In Electron Ionization (EI) mode, the molecular ion peak (M^+) would be expected at $\text{m/z} = 204$. Key fragmentation patterns would likely include the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the cyclohexyl ring.

Experimental Protocols for Property Determination

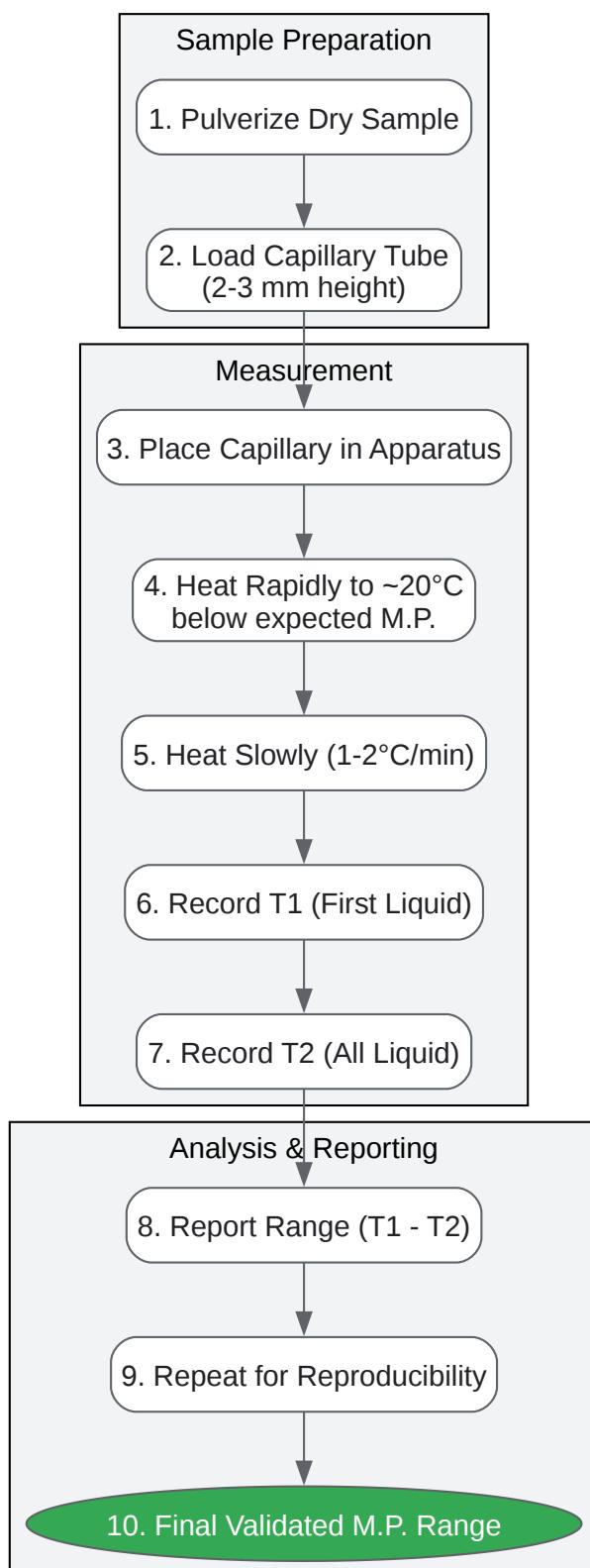
The following protocols describe standardized, self-validating methods for determining the melting point and solubility of **2-cyclohexylbenzoic acid**.

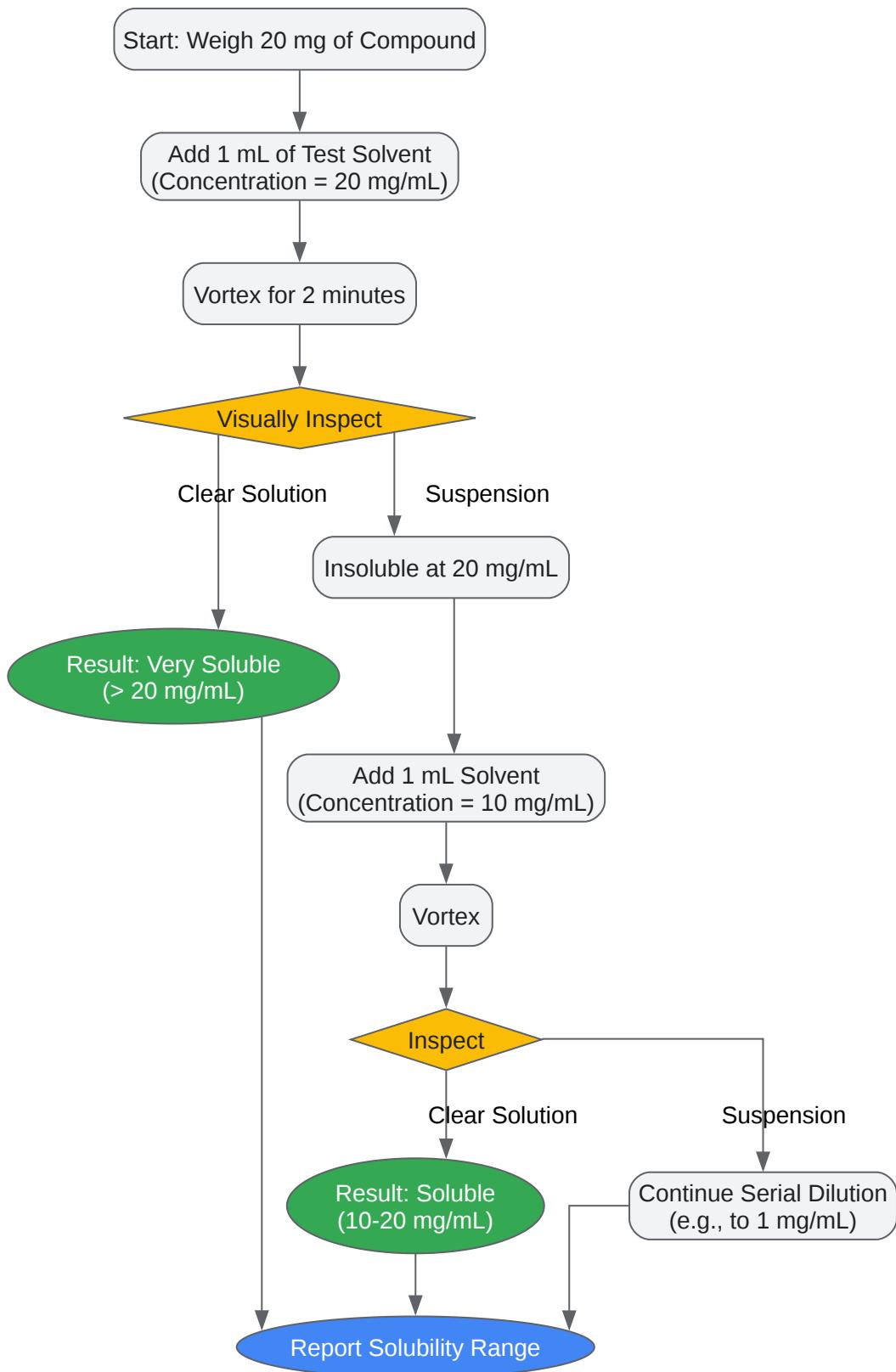
Protocol: Melting Point Determination

This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp) for accurate and reproducible measurements.

Methodology:

- Sample Preparation: Place a small amount (~2-3 mg) of dry, purified **2-cyclohexylbenzoic acid** on a watch glass. Crush it into a fine powder.
- Capillary Loading: Tap the open end of a melting point capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[9]
- Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
- Rapid Preliminary Scan (Optional): If the approximate melting point is unknown, perform a rapid scan by increasing the temperature at a rate of 10-15 °C/min to quickly identify the approximate melting range.
- Accurate Measurement: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point found in the preliminary scan. Then, reduce the heating rate to 1-2 °C/min.
- Data Recording: Record two temperatures:
 - T_1 : The temperature at which the first drop of liquid appears.
 - T_2 : The temperature at which the entire sample has completely liquefied.
- Reporting: The melting point is reported as the range $T_1 - T_2$. For a pure compound, this range should be narrow (≤ 2 °C).[10]
- Validation: Repeat the measurement with a second sample to ensure reproducibility. The results should agree within 1-2 °C.



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Caption: Tiered workflow for solubility assessment.

Safety, Handling, and Storage

Proper handling of **2-cyclohexylbenzoic acid** is essential to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |
|------------------------|--|-----------------------|--|
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [3] [11] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3] [11] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | [3] [11] |

Handling and PPE:

- Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [\[12\]](#)* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [\[11\]](#)[\[13\]](#)* Avoid dust formation during handling. [\[12\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place. [\[5\]](#)[\[12\]](#)* Some suppliers recommend refrigerated storage at 2-8°C to ensure long-term stability. [\[5\]](#)

Conclusion

2-Cyclohexylbenzoic acid is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. The data and protocols presented in this guide highlight the necessity of rigorous experimental characterization. Discrepancies in reported values, such as melting point, emphasize that literature data should serve as a baseline, with in-house verification being an indispensable part of any research or development workflow. A thorough understanding and precise measurement of its solubility, acidity, and thermal behavior are critical for its effective and reproducible application in the synthesis of novel chemical entities.

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